molecular formula C11H13Cl2FN2O B8035287 (4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride

(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B8035287
M. Wt: 279.13 g/mol
InChI Key: MIKWDCACKSAURA-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The presence of both chloro and fluoro substituents on the phenyl ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 4-chloro-3-fluoroaniline with piperazine in the presence of a suitable coupling agent. One common method involves the use of a carbonylating agent such as phosgene or triphosgene to form the methanone linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Purification steps typically include recrystallization and chromatography to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .

Scientific Research Applications

(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperazine moiety allows the compound to bind to various receptors, potentially acting as an antagonist or agonist. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride
  • (4-Chlorophenyl)(piperazin-1-yl)methanone
  • (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride

Uniqueness

(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its reactivity and potential biological activity. This dual substitution pattern is less common compared to single substitutions, providing the compound with distinct chemical and biological properties .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O.ClH/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKWDCACKSAURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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